4-(2-Oxo-1,2,3,4-tétrahydroquinolin-6-yl)oxy Cilostazol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

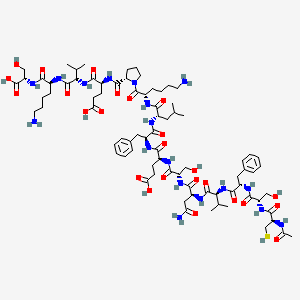

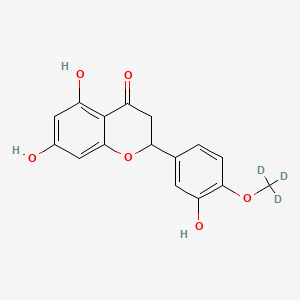

“4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol” is a compound with the molecular weight of 530.62 . It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .

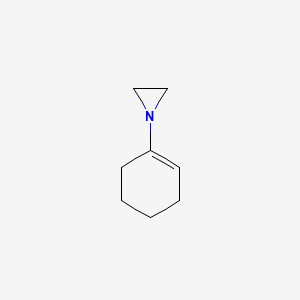

Molecular Structure Analysis

The molecular formula of this compound is C29H34N6O4 . The InChI code is 1S/C13H15NO4/c15-12-6-3-9-8-10 (4-5-11 (9)14-12)18-7-1-2-13 (16)17/h4-5,8H,1-3,6-7H2, (H,14,15) (H,16,17) .Physical And Chemical Properties Analysis

This compound is a solid, white to off-white in color . It has a melting point of >195°C (dec.) . It is slightly soluble in DMSO and Methanol when heated . The compound should be stored in an amber vial, in a -20°C freezer .Applications De Recherche Scientifique

Inhibiteur de la phosphodiestérase III A (PDE3A)

“4-(2-Oxo-1,2,3,4-tétrahydroquinolin-6-yl)oxy Cilostazol” est un inhibiteur puissant de la phosphodiestérase III A (PDE3A) . La PDE3A est une enzyme qui décompose l'AMP cyclique, une molécule qui joue un rôle crucial dans le transfert d'énergie et la transduction du signal dans les cellules .

Inhibiteur de la capture d'adénosine

Ce composé est également un inhibiteur de la capture d'adénosine . L'adénosine est un neurotransmetteur qui a diverses fonctions dans l'organisme, notamment la régulation du rythme cardiaque et du flux sanguin .

Propriétés antimitotiques

Le composé a des propriétés antimitotiques , ce qui signifie qu'il peut inhiber la prolifération cellulaire. Cela pourrait être potentiellement utile dans le traitement des maladies caractérisées par une croissance cellulaire anormale, telles que le cancer .

Propriétés antithrombotiques

Il a des propriétés antithrombotiques , ce qui signifie qu'il peut empêcher ou réduire la formation de caillots sanguins. Cela pourrait être bénéfique dans le traitement de conditions telles que la thrombose veineuse profonde ou l'AVC .

Propriétés vasodilatatrices

Le composé a des propriétés vasodilatatrices , ce qui signifie qu'il peut dilater les vaisseaux sanguins. Cela pourrait être utile dans le traitement de conditions telles que l'hypertension artérielle et l'angine de poitrine

Mécanisme D'action

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Analyse Biochimique

Biochemical Properties

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol plays a significant role in biochemical reactions by inhibiting phosphodiesterase III A (PDE3A) with an IC50 value of 0.2 µM . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within cells. The compound also inhibits adenosine uptake, which further contributes to its biochemical effects. The interactions of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol with PDE3A and adenosine transporters are crucial for its function.

Cellular Effects

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol has been shown to influence various cellular processes. It exerts antimitogenic effects, which means it can inhibit cell proliferation. Additionally, it has antithrombotic properties, preventing the formation of blood clots. The compound also acts as a vasodilator, relaxing blood vessels and improving blood flow. These effects are mediated through the increase in cAMP levels, which influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves its binding to PDE3A, leading to the inhibition of this enzyme. This inhibition results in elevated cAMP levels, which activate protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and cellular functions. The compound also inhibits adenosine uptake, which enhances its effects on cAMP levels and cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol have been observed to change over time. The compound is light-sensitive and should be stored in amber vials at -20°C to maintain its stability . Over time, degradation of the compound can occur, which may affect its long-term efficacy in in vitro and in vivo studies. Long-term exposure to the compound has shown sustained effects on cellular function, particularly in terms of its antimitogenic and vasodilatory properties.

Dosage Effects in Animal Models

The effects of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE3A and increases cAMP levels, leading to its desired biochemical and cellular effects. At higher doses, toxic or adverse effects may be observed. These effects include potential cardiotoxicity and other systemic toxicities, which highlight the importance of determining the appropriate dosage for therapeutic use .

Metabolic Pathways

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is involved in metabolic pathways that regulate cAMP levels. The inhibition of PDE3A by the compound prevents the breakdown of cAMP, leading to its accumulation within cells. This accumulation activates PKA and other downstream signaling pathways, which mediate the compound’s effects on cellular functions. The compound may also interact with other enzymes and cofactors involved in cAMP metabolism .

Transport and Distribution

Within cells and tissues, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its effects. The distribution of the compound within tissues is crucial for its therapeutic efficacy and can influence its pharmacokinetic properties .

Subcellular Localization

The subcellular localization of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its target enzymes and proteins, such as PDE3A, to exert its biochemical and cellular effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves the reaction of 6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione with 4-bromobutyryl chloride followed by cyclization with sodium ethoxide and subsequent reaction with Cilostazol.", "Starting Materials": ["6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione", "4-bromobutyryl chloride", "sodium ethoxide", "Cilostazol"], "Reaction": ["Step 1: 6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione is reacted with 4-bromobutyryl chloride in the presence of a base to form 4-(2-bromoacetyl)-1,2,3,4-tetrahydroquinoline-2,5-dione.", "Step 2: The intermediate product from step 1 is cyclized with sodium ethoxide to form 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyric acid.", "Step 3: The final step involves the reaction of 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyric acid with Cilostazol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol."] } | |

Numéro CAS |

1796891-27-4 |

Formule moléculaire |

C29H34N6O4 |

Poids moléculaire |

530.629 |

Nom IUPAC |

6-[4-(1-cyclohexyltetrazol-5-yl)-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C29H34N6O4/c36-27-14-8-19-17-22(10-12-24(19)30-27)38-16-4-7-26(29-32-33-34-35(29)21-5-2-1-3-6-21)39-23-11-13-25-20(18-23)9-15-28(37)31-25/h10-13,17-18,21,26H,1-9,14-16H2,(H,30,36)(H,31,37) |

Clé InChI |

GJXNGCFWGJQETE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C(=NN=N2)C(CCCOC3=CC4=C(C=C3)NC(=O)CC4)OC5=CC6=C(C=C5)NC(=O)CC6 |

Synonymes |

6-(4-(2-cyclohexyl-1H-tetrazol-5-yl)-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butoxy)-3,4-dihydroquinolin-2(1H)-one; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)

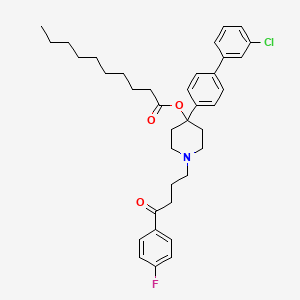

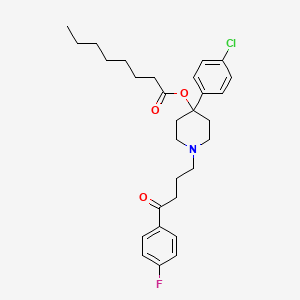

![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)

![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)